S-Adenosyl-D-homocysteine

Enzyme Kinetics Methyltransferase Inhibition Stereospecificity

S-Adenosyl-D-homocysteine (D-SAH) is the D-enantiomer of the methyltransferase inhibitor SAH. With 100-fold lower potency than L-SAH, it is an ideal negative control and stereochemical probe for enzyme kinetics and HMT-specific research. Buy high-purity D-SAH to ensure stereospecificity and avoid uncontrolled variables.

Molecular Formula C14H20N6O5S
Molecular Weight 384.41 g/mol
Cat. No. B15250735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Adenosyl-D-homocysteine
Molecular FormulaC14H20N6O5S
Molecular Weight384.41 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1
InChIKeyZJUKTBDSGOFHSH-NPLZWRLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Adenosyl-D-homocysteine: The Critical Stereoisomer for Methyltransferase Research and Procurement


S-Adenosyl-D-homocysteine (D-SAH) is the D-enantiomer of the universal methyltransferase product inhibitor S-adenosylhomocysteine (SAH). It is a key molecular tool for investigating the stereospecificity of S-adenosylmethionine (SAM)-dependent methyltransferases and their regulatory pathways [1]. Unlike its naturally occurring L-counterpart, D-SAH is a non-natural stereoisomer that enables scientists to probe the strict chiral requirements of enzyme active sites and to dissect the nuanced roles of SAH in cellular methylation and toxicity [2].

Why L-SAH Cannot Substitute for S-Adenosyl-D-homocysteine in Stereospecific Assays and Toxicological Studies


The substitution of S-Adenosyl-D-homocysteine with its naturally occurring L-enantiomer or a racemic DL-mixture is not scientifically valid for research requiring stereochemical purity. The biological activity of SAH is profoundly stereospecific; for example, in the inhibition of certain methyltransferases, the L-enantiomer is reported to be more potent than the D-enantiomer by two orders of magnitude [1]. This 100-fold difference highlights the critical need for isomerically pure D-SAH when studying mechanisms that may exhibit unique affinities for the D-isomer, such as the binding of histamine N-methyltransferase (HMT) [2]. Using a racemic mixture or the incorrect isomer introduces uncontrolled variables and can lead to misinterpretation of inhibition kinetics, binding affinities, and cellular response data.

Quantitative Differentiation of S-Adenosyl-D-homocysteine: A Comparator-Driven Evidence Guide for Scientific Selection


S-Adenosyl-D-homocysteine: A 100-Fold Weaker Methyltransferase Inhibitor vs. the L-Enantiomer

S-Adenosyl-D-homocysteine is a significantly weaker inhibitor of the tRNA (guanine(46)-N7)-methyltransferase (EC 2.1.1.33) from Salmonella enterica compared to its natural L-enantiomer. This dramatic difference underscores its utility as a negative control or for studying stereochemical constraints in enzyme active sites [1].

Enzyme Kinetics Methyltransferase Inhibition Stereospecificity

S-Adenosyl-D-homocysteine as a Selective Tool for Histamine N-Methyltransferase (HMT) Affinity Studies

In contrast to the marked stereospecificity observed for some methyltransferases, histamine N-methyltransferase (HMT) exhibits a comparable affinity for both S-adenosyl-D-homocysteine and its L-enantiomer. This property makes D-SAH a valuable and selective probe for studying HMT-specific binding interactions without the confounding effects seen with other enzymes [1].

Histamine Methyltransferase Enzyme Inactivation Affinity Labeling

S-Adenosyl-D-homocysteine Binding Kinetics: Rapid Dissociation from Hepatocyte Membranes

Studies on isolated rat hepatocytes reveal that S-adenosylhomocysteine binding to cell surface acceptors is characterized by a rapid initial dissociation phase, with a significant fraction of the bound compound dissociating quickly. This kinetic profile is crucial for understanding its transient signaling or modulatory roles independent of intracellular uptake [1].

Cellular Binding Pharmacokinetics Membrane Receptors

S-Adenosyl-D-homocysteine as a Displacement Control in Cellular Binding Studies

S-Adenosyl-D-homocysteine is a less effective inhibitor of radiolabeled S-adenosylhomocysteine binding to rat hepatocytes compared to the L-enantiomer and other analogs like S-tubercidinylhomocysteine. This differential displacement capacity makes D-SAH a useful control for validating the specificity of binding interactions [1].

Binding Assays Competition Studies SAH Analogs

S-Adenosyl-D-homocysteine: A Potent Mediator of Cellular Toxicity vs. Its Precursor Homocysteine

In a direct comparison, S-adenosylhomocysteine (SAH) demonstrates a markedly higher cytotoxic and genotoxic potential than its metabolic precursor, homocysteine (Hcy). In murine hepatic and microglial cell lines, SAH induces significant cellular DNA damage and cytotoxicity at concentrations that are orders of magnitude lower than those required for Hcy to elicit similar effects [1]. This positions D-SAH as a critical tool for modeling the direct cellular consequences of methylation inhibition.

Cell Toxicity DNA Damage Metabolic Disease Models

Validated Research and Industrial Applications of S-Adenosyl-D-homocysteine Based on Comparative Evidence


Stereochemical Probe for Methyltransferase Enzyme Kinetics and Specificity

Due to its 100-fold lower inhibitory potency compared to L-SAH for certain methyltransferases [1], S-Adenosyl-D-homocysteine is an ideal negative control or stereochemical probe in enzyme kinetics assays. Researchers can use it to define the chiral constraints of a target methyltransferase's active site, validate assay sensitivity, and ensure that observed inhibition with L-SAH is due to specific, stereoselective binding.

Selective Affinity Reagent for Histamine N-Methyltransferase (HMT) Research

Leveraging its comparable affinity for HMT relative to the L-enantiomer [1], D-SAH serves as a unique tool for investigating HMT-specific biology. It can be used in binding assays, affinity chromatography, or as a scaffold for developing HMT-selective inhibitors that can distinguish this enzyme from the broader family of SAM-dependent methyltransferases, where the D-isomer is generally far less active.

Potent and Direct Inducer of Methylation-Dependent Cellular Damage

S-Adenosyl-D-homocysteine is a far more potent and direct mediator of cytotoxicity and DNA hypomethylation than its precursor homocysteine, being effective at micromolar rather than millimolar concentrations [1]. This makes it an invaluable reagent for creating robust in vitro models of cellular methylation dysfunction and for studying the downstream effects of SAH accumulation, which is a key factor in diseases associated with hyperhomocysteinemia.

Control Compound for Cell Surface Binding and Transport Studies

The unique binding kinetics of SAH, characterized by a rapid dissociation phase from cell surface receptors [1], and its reduced ability to displace L-SAH in competition assays [2], make D-SAH an essential control compound. It is critical for experiments designed to differentiate between specific, high-affinity receptor binding and non-specific cellular association, as well as for studying the mechanisms of cellular SAH uptake and transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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